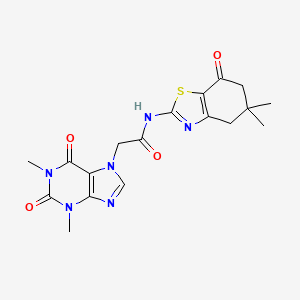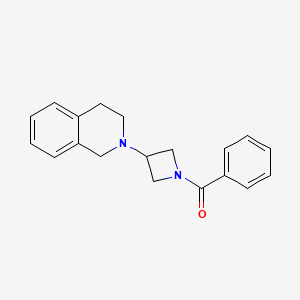
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone, also known as DIAM, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Research has led to the synthesis of new benzylisoquinoline alkaloids, showcasing the diverse chemical reactions and structural characterizations achievable with isoquinoline derivatives. For instance, a study detailed the isolation of new compounds from the leaves of Beilschmiedia brevipes, highlighting the structural complexity and spectroscopic analysis of benzylisoquinoline alkaloids (Pudjiastuti et al., 2010).
Chemical Reactions and Ligand Design
The versatility of azetidinone structures has been utilized in the formation of CC'N-pincer ligands, revealing metal-promoted degradation pathways and highlighting the structural transformations possible with such compounds (Casarrubios et al., 2015).
Antimicrobial and Antitubercular Activities
Isoquinoline derivatives have shown promise in antimicrobial and antitubercular activities, with new azetidinone analogues synthesized and tested for their efficacy against bacterial, fungal strains, and Mycobacterium tuberculosis. This demonstrates the potential of these compounds in therapeutic applications (Chandrashekaraiah et al., 2014).
Potential in Cancer Treatment
Research on isoquinoline derivatives has extended into cancer treatment, where novel compounds exhibit cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. Studies involve the synthesis of aminoisoquinoline-quinones and evaluation of their cytotoxic effects, providing insights into structure-activity relationships (Valderrama et al., 2016).
Enantioselective Synthesis
The enantioselective synthesis of compounds using isoquinoline derivatives as intermediates demonstrates the chemical versatility and potential for creating optically active pharmaceuticals. This research underscores the importance of such derivatives in synthesizing compounds with specific stereochemical configurations, vital for drug development (Pasquier et al., 2000).
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(16-7-2-1-3-8-16)21-13-18(14-21)20-11-10-15-6-4-5-9-17(15)12-20/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJRTOYXNVBRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

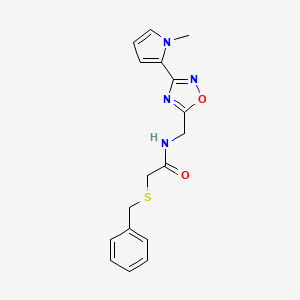

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
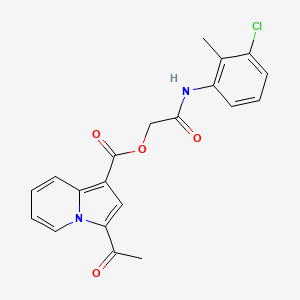
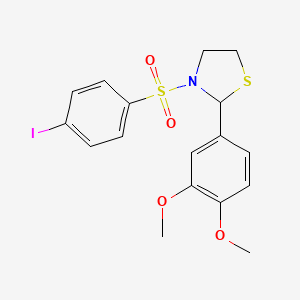

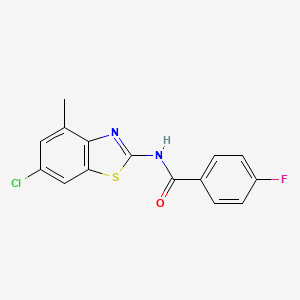
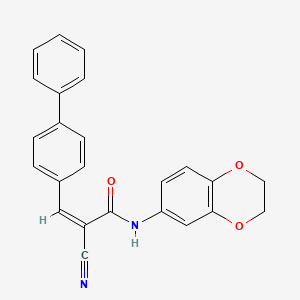
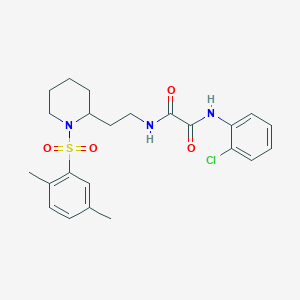
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)
